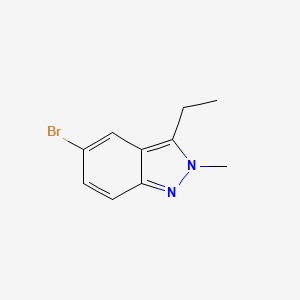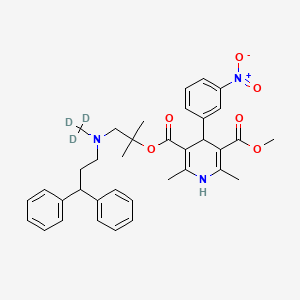![molecular formula C21H19N3O4 B13448686 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide is an organic compound with the molecular formula C21H19N3O4. It features a central benzene ring connected to a pyridine ring and a 3-methoxyphenyl ring through amide and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-Methoxybenzamide: This can be achieved by reacting 3-methoxybenzoic acid with ammonia or an amine under suitable conditions.
Coupling with 4-Hydroxyaniline: The 3-methoxybenzamide is then coupled with 4-hydroxyaniline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form 4-(3-methoxybenzamido)phenol.
Etherification: The phenol group is etherified with N-methylpicolinamide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-[4-(3-Hydroxybenzamido)phenoxy]-N-methylpicolinamide.
Reduction: Formation of 4-[4-(3-Methoxybenzylamino)phenoxy]-N-methylpicolinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and nucleic acids, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-(3-Hydroxybenzamido)phenoxy]-N-methylpicolinamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-[4-(3-Methoxybenzamido)phenoxy]-N-ethylpicolinamide: Similar structure but with an ethyl group instead of a methyl group on the picolinamide moiety.
Uniqueness
4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-[4-[(3-methoxybenzoyl)amino]phenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3O4/c1-22-21(26)19-13-18(10-11-23-19)28-16-8-6-15(7-9-16)24-20(25)14-4-3-5-17(12-14)27-2/h3-13H,1-2H3,(H,22,26)(H,24,25) |
InChI Key |
VEAFCVREGPWSCO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{[4-(Hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B13448624.png)


amine dihydrochloride](/img/structure/B13448652.png)






![(S)-N-(3-Isocyanophenyl)-6-(3-(naphthalen-2-yl)-1,2,4-oxadiazol-5-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B13448697.png)
